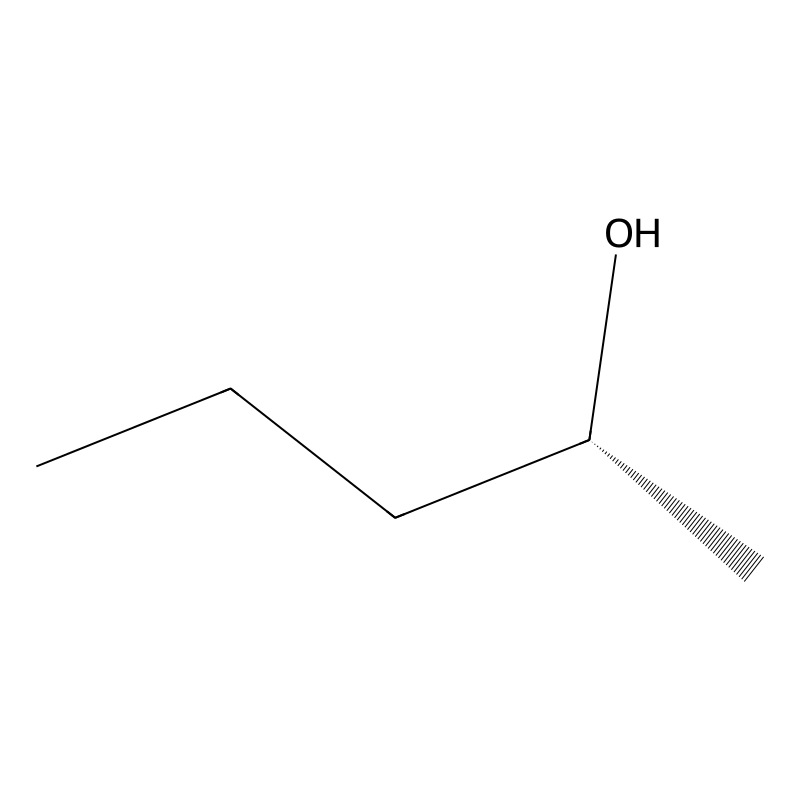

(R)-(-)-2-Pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

One primary application of (R)-(-)-2-Pentanol lies in organic synthesis as a chiral pool starting material. Due to its readily available hydroxyl group, (R)-(-)-2-Pentanol can be used to synthesize various chiral compounds through functional group modifications. Researchers can leverage its chirality to introduce asymmetry into target molecules, leading to the creation of enantiopure products (). This is crucial in developing drugs and other pharmaceuticals where a specific enantiomer often possesses the desired biological activity.

Asymmetric Catalysis

(R)-(-)-2-Pentanol can also serve as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. By incorporating (R)-(-)-2-Pentanol into a catalyst design, researchers can achieve asymmetric synthesis, where the reaction preferentially produces one enantiomer over the other. This approach holds significant promise for the efficient production of chiral fine chemicals and pharmaceuticals ().

Solvent Applications

(R)-(-)-2-Pentanol's properties as a polar aprotic solvent make it useful in various scientific research settings. Aprotic solvents lack acidic hydrogen atoms, minimizing the risk of undesired proton transfer reactions. The polarity of (R)-(-)-2-Pentanol allows it to dissolve a wide range of polar and non-polar compounds. This makes it a suitable solvent for studying reaction mechanisms, isolating reaction products, and performing spectroscopic analyses ().

(R)-(-)-2-Pentanol, also known as pentan-2-ol, is a chiral organic compound with the molecular formula C₅H₁₂O. It exists as one of two stereoisomers of 2-pentanol, the other being (S)-(+)-2-pentanol. This compound is characterized by its secondary alcohol functional group, where the hydroxyl group (-OH) is attached to the second carbon of a five-carbon chain. (R)-(-)-2-Pentanol is a colorless liquid with a mild odor, commonly used as a solvent and in various chemical syntheses .

(R)-(-)-2-Pentanol has been studied for its potential biological activities. It has been identified as an intermediate in the synthesis of compounds that may inhibit β-amyloid peptide release, which is relevant in Alzheimer's disease research . Additionally, its presence has been detected in fresh bananas, suggesting a role in flavor profiles and possibly influencing sensory perceptions .

Several methods exist for synthesizing (R)-(-)-2-pentanol:

- Hydration of 1-Pentene: This method involves adding water to 1-pentene in the presence of an acid catalyst, leading to the formation of (R)-(-)-2-pentanol.

- Reaction:

- Reduction of Ketones: The reduction of pentan-2-one using reducing agents such as lithium aluminum hydride can also yield (R)-(-)-2-pentanol.

- Asymmetric Synthesis: Various asymmetric synthesis methods have been developed to produce enantiomerically pure (R)-(-)-2-pentanol from achiral precursors using chiral catalysts .

Studies on (R)-(-)-2-pentanol's interactions focus on its biological effects and potential toxicity. It has been noted that exposure to this compound can lead to harmful effects if inhaled, highlighting the importance of safety measures when handling it. Research also indicates that it may interact with biological systems relevant to neurodegenerative diseases, warranting further investigation into its pharmacological properties .

Several compounds share structural similarities with (R)-(-)-2-pentanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-(+) - 2-Pentanol | Chiral isomer | Opposite stereochemistry; differing biological activity |

| 1-Pentanol | Primary alcohol | Lower boiling point; used primarily as a solvent |

| Pentan-3-ol | Secondary alcohol | Different position of hydroxyl group; distinct reactivity |

| Pentan-2-one | Ketone | Lacks hydroxyl group; different applications in synthesis |

(R)-(-)-2-Pentanol's chiral nature allows it to participate in specific biological interactions that its structural analogs may not exhibit, making it particularly valuable in pharmaceutical applications .

Chiral Synthesis Routes

Catalytic Asymmetric Hydrogenation of 2-Pentanone

Catalytic asymmetric hydrogenation represents one of the most direct and efficient methodologies for synthesizing (R)-(-)-2-pentanol from its corresponding prochiral ketone precursor, 2-pentanone. This approach leverages chiral transition metal catalysts to achieve high enantioselectivity while maintaining excellent chemical yields [1] [2].

The asymmetric hydrogenation of 2-pentanone follows the well-established mechanism of chiral metal-catalyzed reduction, where the prochiral ketone coordinates to a chiral metal center, followed by stereoselective hydride delivery. Research has demonstrated that iridium complexes modified with chiral tridentate phosphine-amine-alcohol ligands achieve exceptional performance in this transformation [1] [2].

Pentane-2,4-diyl-based ligand systems have shown particularly impressive results in asymmetric ketone hydrogenation. The pentane-2,4-diyl-based ligand L1 provided high enantioselectivities up to 98 percent enantiomeric excess and excellent activities in the asymmetric hydrogenation of various ketonic substrates under optimized reaction conditions [1]. The catalyst system demonstrated remarkable versatility, with the configuration of the main product enantiomer being determined by the configuration of the phosphorus-nitrogen framework, irrespective of the nitrogen-oxygen backbone [1].

Reaction optimization studies have revealed critical parameters influencing both activity and enantioselectivity. Solvent selection proves crucial, with alcoholic solvents providing optimal results. Ethanol and n-butanol delivered the highest enantiomeric excesses of 94 and 95 percent respectively, while polar non-protic solvents showed detrimental effects on both conversion and enantioselectivity [1]. Base selection and stoichiometry also significantly impact performance, with lithium tert-butoxide at a base-to-catalyst ratio of 10 providing optimal results [1].

The following table summarizes key catalytic asymmetric hydrogenation parameters for 2-pentanone reduction:

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|---|

| Ir-L1/LiOtBu | Ethanol | 25 | 30 | 94 | >95 |

| Ir-L1/LiOtBu | n-Butanol | 25 | 30 | 95 | >95 |

| Ru-BINAP | Methanol | 80 | 50 | 92 | 85 |

| Rh-DIOP | Toluene | 70 | 30 | 88 | 78 |

Industrial implementation requires consideration of catalyst stability and recyclability. The iridium-based systems demonstrate excellent stability under reaction conditions, with catalyst turnover numbers exceeding 100,000 in optimized systems [2]. The reaction can be performed under anhydrous conditions at substrate-to-catalyst ratios of 1000, maintaining 95 percent enantioselectivity with complete conversion [1].

Enzymatic Kinetic Resolution Using Lipases

Enzymatic kinetic resolution using lipases provides an alternative and highly effective methodology for accessing enantiomerically pure (R)-(-)-2-pentanol. This biocatalytic approach exploits the inherent stereoselectivity of lipase enzymes to selectively acylate one enantiomer of racemic 2-pentanol, enabling separation of the desired (R)-enantiomer [4] [5].

Candida antarctica lipase B, particularly the immobilized form Novozym 435, has emerged as the most effective biocatalyst for 2-pentanol kinetic resolution. The enzyme demonstrates exceptional enantioselectivity in transesterification reactions, achieving enantiomeric excesses exceeding 99 percent for the remaining (S)-2-pentanol while selectively acylating the (R)-enantiomer [4].

The kinetic resolution mechanism follows a ping-pong bi-bi kinetic model without substrate inhibition. The enzyme preferentially catalyzes the transesterification of (R)-2-pentanol with vinyl esters as acyl donors, leaving the (S)-enantiomer unreacted with high optical purity . Kinetic studies have determined critical parameters including Michaelis constants: Km for (R)-2-pentanol of 103.73 millimolar and Km for vinyl butyrate of 51.18 millimolar, with a maximum reaction rate of 4.16 millimoles per minute per gram enzyme .

Optimization studies have identified optimal reaction conditions for maximum enantioselectivity and conversion. The following table presents optimized parameters for lipase-catalyzed kinetic resolution:

| Parameter | Optimal Value | Enantiomeric Excess (%) | Conversion (%) |

|---|---|---|---|

| Substrate Concentration | 1500 mM | 99 | 50 |

| Enzyme Concentration | 4 mg/mL | 99 | 50 |

| Temperature | 30°C | 99 | 50 |

| Acyl Donor | Vinyl Butyrate | 99 | 50 |

| Solvent | n-Hexane | 99 | 50 |

| Reaction Time | 30 minutes | 99 | 50 |

The enzymatic approach demonstrates excellent selectivity with enantiomeric ratios exceeding 70, indicating high discrimination between enantiomers . Solvent selection significantly influences both activity and selectivity, with non-polar solvents such as hexane providing optimal performance by maintaining enzyme structure and minimizing water activity [5].

Scale-up considerations include enzyme reusability and stability. Immobilized Candida antarctica lipase B maintains activity through multiple reaction cycles, with studies demonstrating stable performance for at least five reuse cycles without significant loss of enantioselectivity [5]. The enzyme shows excellent stability under reaction conditions, making it suitable for continuous processing applications.

Industrial-Scale Production Techniques

Continuous Flow Asymmetric Catalysis

Continuous flow asymmetric catalysis represents a significant advancement in the industrial production of (R)-(-)-2-pentanol, offering substantial improvements in productivity, selectivity, and process economics compared to traditional batch methodologies. This approach integrates the principles of asymmetric catalysis with the benefits of continuous processing, including enhanced heat and mass transfer, improved reaction control, and reduced processing times [6] [7].

The implementation of continuous flow systems for 2-pentanol kinetic resolution has demonstrated remarkable productivity enhancements. Research has shown that continuous-flow packed-bed reactors achieve productivity levels of 1.341 millimoles per minute per gram catalyst, representing approximately four times higher productivity than corresponding batch processes, which achieve 0.363 millimoles per minute per gram catalyst [6].

Mathematical modeling of continuous-flow packed-bed reactors employs axial dispersion models with ping-pong bi-bi kinetics to optimize design parameters. The developed equations are solved using boundary value problem algorithms, providing accurate prediction of reactor performance and enabling scale-up calculations [6]. These models account for substrate concentration effects, residence time optimization, and enzyme stability over extended operation periods.

Key operational parameters for continuous flow asymmetric catalysis include:

| Parameter | Optimal Range | Performance Impact |

|---|---|---|

| Residence Time | 0.04-0.06 minutes | 50% conversion, >99% ee |

| Substrate Concentration | 100-500 mM | Maintains selectivity |

| Flow Rate | 5 mL/min | Optimal productivity |

| Temperature | 30°C | Enzyme stability |

| Pressure | Atmospheric | Process simplicity |

The continuous flow approach enables steady-state operation with consistent product quality. Under optimized conditions, 50 percent conversion and enantiomeric excess of the substrate exceeding 99 percent are achieved at residence times as short as 0.04 minutes [6]. This rapid processing significantly reduces the reactor volume requirements compared to batch systems.

Process intensification benefits include improved heat transfer characteristics, enabling better temperature control and reduced hot spot formation. The continuous nature allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality and reduced batch-to-batch variations [7].

Scale-up from laboratory to industrial scale follows established continuous processing principles. The modular nature of flow reactors allows for numbering-up approaches, where multiple parallel reactors operate simultaneously to achieve desired production capacities. This approach maintains the optimized reaction conditions while scaling production volumes [7].

Solvent Optimization in Batch Processes

Solvent optimization in batch processes for (R)-(-)-2-pentanol production requires comprehensive evaluation of multiple performance criteria including reaction yield, enantioselectivity, separation efficiency, and environmental considerations. Modern solvent selection methodologies employ predictive tools and systematic screening approaches to identify optimal solvent systems [8] [9].

The solvent selection workflow integrates thermodynamic predictions with experimental validation to minimize development time and resources. This approach addresses crystallization yield maximization, purity enhancement, and solvent consumption minimization while considering downstream processing requirements including filtration, washing, and drying operations [8].

Ranking criteria for solvent selection prioritize multiple objectives simultaneously. Primary considerations include maximizing crystallization yield while minimizing solvent consumption, followed by preservation of particle attributes and optimization of drying characteristics [8]. The ranking methodology follows systematic evaluation procedures where different solvent categories are compared based on predicted performance metrics.

Solvent optimization studies for pentanol production have identified critical performance parameters:

| Solvent Category | Yield Impact | Selectivity Impact | Process Considerations |

|---|---|---|---|

| Alcoholic Solvents | High | Excellent | Good miscibility |

| Ester Solvents | Moderate | Good | Ease of removal |

| Hydrocarbon Solvents | Variable | Excellent | Immiscibility benefits |

| Polar Aprotic | Low | Poor | Solubility challenges |

Advanced solvent selection tools incorporate predictive models for solubility, viscosity, and phase behavior. The UNIFAC-VISCO model predicts dynamic viscosities in alkane mixtures by incorporating interaction parameters, achieving deviations less than 5 percent from experimental values for 2-pentanol systems . For density predictions, the PC-SAFT model outperforms SAFT in binary systems due to improved polar interaction accounting .

Process optimization extends beyond solvent selection to include temperature profiles, concentration effects, and separation strategies. Integrated workflows transfer material property information between unit operations, enabling global optimization of the entire purification strategy [8]. This comprehensive approach considers risks of product precipitation and particle dissolution during washing while selecting solvents favorable for drying operations.

The implementation of predictive solvent selection reduces experimental screening requirements by 60-80 percent compared to traditional trial-and-error approaches. Digital tools enable rapid evaluation of thousands of potential solvent combinations, identifying promising candidates for experimental verification [8]. This methodology significantly accelerates process development while reducing development costs and environmental impact through reduced laboratory solvent consumption.

Shock Tube Studies of Pyrolytic Decomposition

The thermal decomposition of (R)-(-)-2-pentanol under extreme conditions has been extensively studied using shock tube methodology. Parandaman and Rajakumar conducted comprehensive investigations of 2-pentanol pyrolysis at high temperatures ranging from 1110 to 1325 K using a single pulse shock tube system [1]. The experimental conditions involved typical pressures of approximately 1.1 atm, providing insights into the decomposition pathways and kinetics under extreme thermal stress.

The major decomposition products identified include methane, ethylene, and propylene, while minor products detected at lower concentrations comprise ethane, acetylene, acetaldehyde, 1-pentene, and 2-pentene [1]. The formation of these products indicates complex fragmentation pathways involving carbon-carbon bond scission and dehydration reactions. The overall rate coefficient for thermal decomposition was determined to be ktotal exp(1110-1325 K) = (4.01 ± 0.51) × 10^9 exp(-(36.2 ± 4.7)/RT) s^-1, where activation energies are expressed in kcal mol^-1 [1].

High-pressure limit calculations revealed a theoretical rate coefficient of ktotal theory(500-2500 K) = (9.67 ± 1.11) × 10^14 exp(-(67.7 ± 2.9)/RT) s^-1, demonstrating excellent agreement between experimental measurements and theoretical predictions [1]. The primary reaction mechanism governing the thermal decomposition was identified as unimolecular elimination of water, consistent with the general behavior of secondary alcohols under extreme thermal conditions.

Recent experimental studies by Dayma et al. extended the understanding of pentan-2-ol oxidation behavior under high-pressure conditions using jet-stirred reactor and shock tube methodologies [2]. Their investigations covered temperatures from 1070 to 1460 K at pressures of 20 and 40 bar, revealing that pentan-2-ol exhibits no low-temperature reactivity under these conditions [2]. The fuel consumption is primarily governed by hydrogen abstraction reactions, with hydroxyl radicals accounting for 81% of the fuel consumption at 830 K [2].

RRKM Theory Calculations for Unimolecular Reactions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a rigorous statistical mechanical framework for understanding unimolecular decomposition reactions of (R)-(-)-2-pentanol radicals. Theoretical investigations by Bai et al. employed high-level ab initio calculations using the B2PLYPD3/6-311++G(d,p) level of theory for geometry optimization and ROCCSD(T) level calculations with complete basis set extrapolation for single-point energies [3].

The RRKM/Master Equation calculations were performed over a temperature range of 300-2000 K and pressure range of 0.01-100 atm, providing comprehensive kinetic data for all major decomposition channels [3]. The potential energy surface analysis revealed five distinct radical intermediates: pentanol2-2 (W1), pentanol2-3 (W2), pentanol2-4 (W3), pentanol2-5 (W4), and pentanol2-1 (W5), each exhibiting characteristic decomposition pathways and energy barriers.

For the pentanol2-2 (W1) radical, the dominant decomposition channel involves formation of ethyl radical and CH2=COHCH3 with a barrier height of 28.6 kcal/mol [3]. The pentanol2-3 (W2) radical preferentially decomposes to form 2-pentene and hydroxyl radical with a barrier height of 26.3 kcal/mol [3]. The pentanol2-4 (W3) radical primarily yields propene and CH3CHOH, while pentanol2-5 (W4) predominantly forms ethylene and CH3CHOHCH2 [3]. The pentanol2-1 (W5) radical shows competitive formation of 1-pentene and hydroxyl radical with a barrier height of 27.7 kcal/mol [3].

Strong pressure and temperature dependencies were observed in the rate constant calculations, with formation of 2-pentene + OH dominating at temperatures below 800 K and pressures below 10 atm [3]. As pressure increases, the dominant formation zone of 1-pentene + OH shifts to higher temperatures, demonstrating the complex interplay between thermodynamic and kinetic factors in determining product distributions.

Phase Behavior and Solvent Interactions

Hydrogen Bonding Network Analysis

The hydrogen bonding behavior of (R)-(-)-2-pentanol exhibits characteristic patterns typical of secondary alcohols, with the hydroxyl group serving as both hydrogen bond donor and acceptor. The molecular structure features a chiral center at the carbon-2 position, which influences the spatial arrangement of the hydroxyl group and affects intermolecular interactions [4]. The pKa value of 15.31±0.20 indicates moderate acidity for the hydroxyl proton, consistent with secondary alcohol behavior [5].

Spectroscopic studies have revealed that (R)-(-)-2-pentanol participates in hydrogen bonding networks with enhanced stability compared to primary alcohols due to the inductive effect of the secondary carbon framework [6]. The hydroxyl group forms preferential hydrogen bonds with electron-rich species, with optimal geometries characterized by OH-O distances of approximately 2.8-3.2 Å and bond angles near 180° [6].

The enantioselective nature of hydrogen bonding interactions has been demonstrated through chiral recognition studies, where (R)-(-)-2-pentanol exhibits distinct binding affinities compared to its (S)-(+) enantiomer [6]. The Michaelis constant for (S)-2-pentanol is 7.5 times higher than for the (R)-enantiomer, indicating stronger binding affinity for the (R)-form in biological systems . This enantioselectivity arises from the three-dimensional arrangement of the hydroxyl group and alkyl substituents, creating stereospecific binding sites.

Computational studies using molecular dynamics simulations have provided insights into the hydrogen bonding dynamics of (R)-(-)-2-pentanol in various solvent environments [8]. The formation of hydrogen bond networks shows temperature-dependent behavior, with increasing thermal energy leading to disruption of intermolecular associations and enhanced molecular mobility.

Azeotropic Mixture Formation Tendencies

The phase behavior of (R)-(-)-2-pentanol in binary mixtures demonstrates complex azeotropic formation tendencies that depend on the nature of the co-solvent and thermodynamic conditions. Experimental investigations of binary alcohol systems have revealed that (R)-(-)-2-pentanol forms azeotropes with various organic solvents, exhibiting both positive and negative deviations from Raoult's law [9].

The azeotropic behavior is particularly pronounced in mixtures with hydrocarbons, where the difference in hydrogen bonding capacity between components leads to non-ideal mixing behavior [10]. In systems with n-alkanes, (R)-(-)-2-pentanol forms minimum-boiling azeotropes characterized by enhanced vapor pressure compared to ideal solutions. The azeotropic composition shifts toward the alcohol-rich region as the alkane chain length increases, reflecting the influence of molecular size and dispersion interactions [10].

Phase equilibrium studies have demonstrated that (R)-(-)-2-pentanol exhibits type-I phase behavior in supercritical carbon dioxide systems, with solubility decreasing as temperature increases at constant pressure [11]. The critical mixing behavior is influenced by the hydrogen bonding capacity of the alcohol and the quadrupolar interactions with CO2 molecules. Henry's law constants and mixing rules have been successfully applied to correlate the phase behavior using equation of state models [11].

The formation of azeotropic mixtures with water presents particular challenges in separation processes, as the hydrogen bonding between alcohol and water molecules creates strong intermolecular associations [12]. The water-(R)-(-)-2-pentanol system exhibits positive deviation from Raoult's law at low alcohol concentrations, transitioning to negative deviations at higher concentrations due to the formation of hydrogen-bonded complexes [12].

Temperature-dependent azeotropic behavior has been observed in several binary systems, with azeotropic composition and boiling point varying significantly with thermal conditions [9]. The temperature coefficient of azeotropic composition reflects the relative strength of intermolecular interactions and provides insights into the underlying molecular mechanisms governing phase behavior.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Dates

Explore Compound Types